methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate is a sophisticated organic molecule combining multiple functional groups, notably the pyrazolotriazine core with an acetamido and methyl benzoate ester functionalities. The structure hints at potential bioactivity and various applications in scientific research, given the known properties of its constituent groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate generally involves multi-step synthesis starting from readily available precursors. A common route might begin with the synthesis of the pyrazolo[1,5-d][1,2,4]triazine core via cyclization reactions, followed by N-acylation and esterification steps. Typical reagents used in these processes include acetic anhydride, phenylhydrazine, and methyl 4-aminobenzoate, under conditions like refluxing or heating with catalysts such as acid or base.
Industrial Production Methods: : While industrial synthesis may follow similar steps, it would be optimized for scale, involving batch or continuous flow processes, stringent reaction control, and purification stages like recrystallization or chromatography to ensure product quality and yield.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various types of chemical reactions, including:
Oxidation: : Potential formation of quinonoid structures or other oxidized derivatives.
Reduction: : Reduction of keto groups to hydroxyl compounds.
Substitution: : Nucleophilic substitutions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents such as KMnO₄ or H₂O₂ in acidic or basic media.
Reduction: : Metal hydrides like NaBH₄ or LiAlH₄ under mild to moderate conditions.
Substitution: : Halogenating agents or organometallic compounds.
Major Products: : The major products of these reactions depend on the specific pathway and can range from hydroxylated derivatives to acylated or alkylated compounds, extending the molecule's functional diversity.
Scientific Research Applications
Methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate finds significant utility across various fields:
Chemistry: : Used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: : Potential probe in studying enzyme interactions or as a ligand in receptor binding assays.
Medicine: : Investigated for potential therapeutic properties, particularly in the context of anti-inflammatory or anticancer activity.
Industry: : Applied in the development of novel materials with specific physicochemical properties, potentially in the fields of polymers or surface coatings.
Mechanism of Action
The specific mechanism by which methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate exerts its effects depends largely on its context of use. In biological systems, its interaction with molecular targets such as enzymes or receptors likely involves hydrogen bonding, hydrophobic interactions, or covalent modifications. The pathways involved can be elucidated through molecular docking studies, in vitro assays, and computational modeling.
Comparison with Similar Compounds
Comparison
Similar compounds such as pyrazolo[1,5-d][1,2,4]triazin-amine derivatives or acylated benzoates can share functionalities and reactivities.
Unique features of methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate include its specific combination of the pyrazolo[1,5-d][1,2,4]triazine core and acetamido benzoate, conferring unique physicochemical and biological properties.
List of Similar Compounds
Pyrazolo[1,5-d][1,2,4]triazin-amine
Methyl 4-aminobenzoate
4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazine
This compound's broad reactivity and potential applications make it a valuable molecule for various fields of research and industry
Properties
IUPAC Name |
methyl 4-[[2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-30-21(29)15-7-9-16(10-8-15)23-19(27)12-25-20(28)18-11-17(24-26(18)13-22-25)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQPAQRJJWCYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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